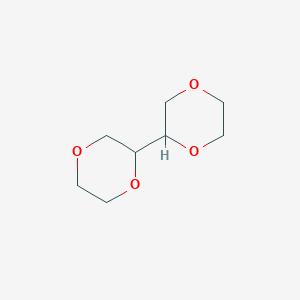![molecular formula C8H11ClN2O B080949 [2-(2-Chlorophenoxy)ethyl]hydrazine CAS No. 14573-11-6](/img/structure/B80949.png)
[2-(2-Chlorophenoxy)ethyl]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-Chlorophenoxy)ethyl]hydrazine, also known as CPEH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of [2-(2-Chlorophenoxy)ethyl]hydrazine is not fully understood, but it is believed to act through multiple pathways. In cancer cells, [2-(2-Chlorophenoxy)ethyl]hydrazine has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation (Chen et al., 2019). [2-(2-Chlorophenoxy)ethyl]hydrazine has also been shown to activate the AMPK pathway, which is involved in regulating energy metabolism and cell survival (Gao et al., 2017).
Biochemical And Physiological Effects
[2-(2-Chlorophenoxy)ethyl]hydrazine has been shown to have various biochemical and physiological effects. In animal models, [2-(2-Chlorophenoxy)ethyl]hydrazine has been shown to reduce the levels of inflammatory cytokines and oxidative stress markers (Gao et al., 2017). [2-(2-Chlorophenoxy)ethyl]hydrazine has also been shown to decrease the levels of glucose and cholesterol in the blood (Chen et al., 2019).
Advantages And Limitations For Lab Experiments
One advantage of using [2-(2-Chlorophenoxy)ethyl]hydrazine in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals (Chen et al., 2019). However, one limitation is that [2-(2-Chlorophenoxy)ethyl]hydrazine is not very soluble in water, which can make it difficult to administer in certain experiments (Gao et al., 2017).
Future Directions
For research on [2-(2-Chlorophenoxy)ethyl]hydrazine include its potential use as an anti-cancer and anti-inflammatory agent, as well as further studies on its mechanism of action and effects on biochemical and physiological pathways.
Synthesis Methods
[2-(2-Chlorophenoxy)ethyl]hydrazine can be synthesized through the reaction of 2-chlorophenol with ethyl chloroformate to form 2-(2-chlorophenoxy)ethyl chloroformate, which is then reacted with hydrazine hydrate to produce [2-(2-Chlorophenoxy)ethyl]hydrazine (Gao et al., 2017). This method has been optimized to achieve high yield and purity of [2-(2-Chlorophenoxy)ethyl]hydrazine.
Scientific Research Applications
[2-(2-Chlorophenoxy)ethyl]hydrazine has been found to have potential applications in various fields of scientific research. In the field of medicine, [2-(2-Chlorophenoxy)ethyl]hydrazine has been studied for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells (Chen et al., 2019). [2-(2-Chlorophenoxy)ethyl]hydrazine has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models (Gao et al., 2017).
properties
CAS RN |
14573-11-6 |
|---|---|
Product Name |
[2-(2-Chlorophenoxy)ethyl]hydrazine |
Molecular Formula |
C8H11ClN2O |
Molecular Weight |
186.64 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)ethylhydrazine |
InChI |
InChI=1S/C8H11ClN2O/c9-7-3-1-2-4-8(7)12-6-5-11-10/h1-4,11H,5-6,10H2 |
InChI Key |
BBFHMOACPZJBCF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)OCCNN)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)OCCNN)Cl |
synonyms |
[2-(2-chlorophenoxy)ethyl]hydrazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




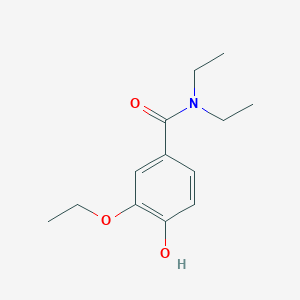
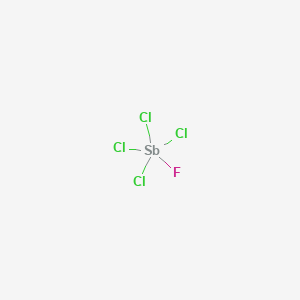
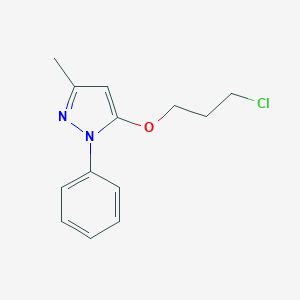
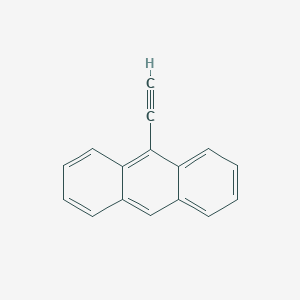
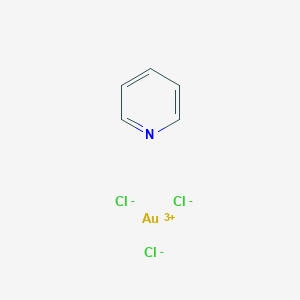

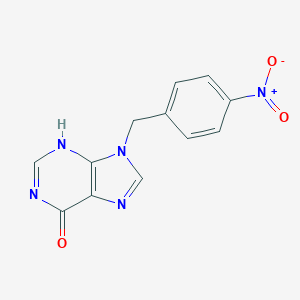

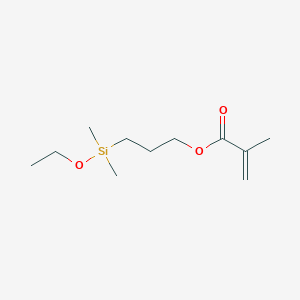
![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B80891.png)


